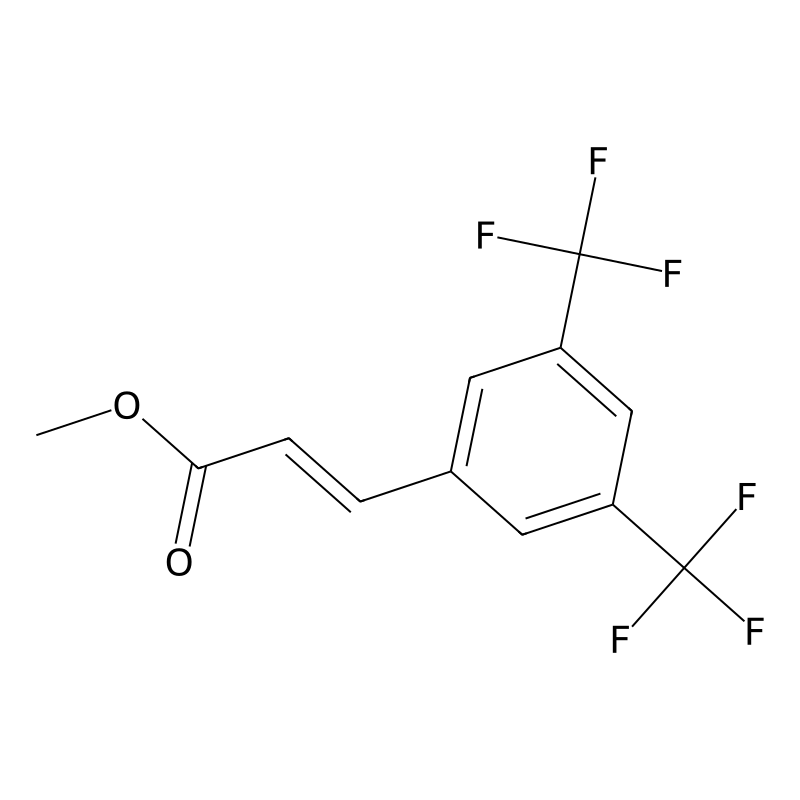

3,5-Bis(trifluoromethyl)cinnamic acid methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

3,5-Bis(trifluoromethyl)cinnamic acid methyl ester is a synthetic organic compound characterized by its unique structure, which includes two trifluoromethyl groups attached to the 3 and 5 positions of a cinnamic acid derivative. Its molecular formula is , and it has a molecular weight of 298.18 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to the presence of the highly electronegative trifluoromethyl groups that can enhance biological activity and chemical stability .

The synthesis of 3,5-bis(trifluoromethyl)cinnamic acid methyl ester typically involves palladium-catalyzed reactions. One common method includes the reaction of methyl acrylate with 3,5-bis(trifluoromethyl)chlorobenzene in the presence of a palladium catalyst and a base such as dicyclohexylmethylamine. The reaction conditions often require heating to around 130°C for several hours, followed by extraction and purification steps to yield the final product with high efficiency .

The biological activity of 3,5-bis(trifluoromethyl)cinnamic acid methyl ester has been studied for its potential therapeutic effects. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced pharmacological properties, including increased lipophilicity and metabolic stability. Preliminary studies suggest that this compound may possess anti-inflammatory and anti-cancer activities, though further investigation is necessary to fully elucidate its mechanisms of action and therapeutic potential .

Several methods have been developed for synthesizing 3,5-bis(trifluoromethyl)cinnamic acid methyl ester:

- Palladium-Catalyzed Coupling: This method involves the coupling of methyl acrylate with 3,5-bis(trifluoromethyl)chlorobenzene using palladium acetate as a catalyst in a polar solvent like dimethylacetamide. The reaction typically yields high purity products after extraction with organic solvents .

- Direct Esterification: Another approach may involve the direct esterification of 3,5-bis(trifluoromethyl)cinnamic acid with methanol in the presence of an acid catalyst, although this method is less common due to lower yields compared to the palladium-catalyzed method .

3,5-Bis(trifluoromethyl)cinnamic acid methyl ester has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may be explored as a lead compound for drug development targeting inflammatory diseases or cancer.

- Material Science: The unique properties imparted by trifluoromethyl groups make it suitable for use in advanced materials, including coatings and polymers that require enhanced chemical resistance and stability .

- Chemical Research: It serves as an important intermediate in organic synthesis for developing other fluorinated compounds.

Several compounds share structural similarities with 3,5-bis(trifluoromethyl)cinnamic acid methyl ester. Here are a few notable examples:

The uniqueness of 3,5-bis(trifluoromethyl)cinnamic acid methyl ester lies in its dual trifluoromethyl substitution on the cinnamic backbone, which enhances its reactivity and potential biological activity compared to other similar compounds.